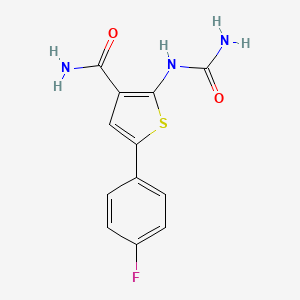

TPCA-1

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-thiophencarboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Hemmung spezifischer Signalwege verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse wie Proliferation, Apoptose und Entzündung.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Entzündungskrankheiten und bestimmten Krebsarten untersucht.

Industrie: Einsatz bei der Entwicklung neuer Medikamente und therapeutischer Strategien .

Wirkmechanismus

2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-thiophencarboxamid übt seine Wirkungen durch Hemmung der Aktivität der IκB-Kinase-Untereinheit IKKβ (IKK2) und des Transkriptionsfaktors STAT3 aus. Es verhindert die Rekrutierung von STAT3 zu stromaufwärts gelegenen Kinasen durch Wechselwirkung mit der SH2-Domäne von STAT3, wodurch die Fähigkeit von Zytokinen und Tyrosinkinasen, die STAT3-Aktivität zu induzieren, eingeschränkt wird. Diese Hemmung stört die Regulation des Zellwachstums und der Apoptose, wodurch sie effektiv die Entzündung und die Proliferation von Krebszellen reduziert .

Wirkmechanismus

Target of Action

TPCA-1, also known as IKK-2 Inhibitor IV, primarily targets the human IκB kinase 2 (IKK-2) and STAT3 . IKK-2 is a crucial component of the NF-κB signaling pathway, which plays a pivotal role in immune responses, inflammation, and cell survival . STAT3 is a transcription factor that regulates cell growth and apoptosis .

Mode of Action

This compound inhibits IKK-2, thereby blocking the NF-κB signaling pathway . This inhibition suppresses the transcription of several pro-inflammatory cytokines . This compound also prevents the recruitment of STAT3 to upstream kinases by interacting with the SH2 domain of STAT3 . This interaction limits the ability of cytokines and tyrosine kinases to induce STAT3 activity .

Biochemical Pathways

The inhibition of IKK-2 by this compound leads to the suppression of the NF-κB signaling pathway . This suppression results in the downregulation of pro-inflammatory cytokines . On the other hand, the inhibition of STAT3 disrupts its recruitment to upstream kinases, attenuating STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases . This dual inhibition of both IKK-2 and STAT3 by this compound can regulate the transcripts of interleukin (IL)-6 and COX-2 .

Result of Action

The inhibition of IKK-2 and STAT3 by this compound leads to several molecular and cellular effects. It reduces inflammation and antigen-induced T cell proliferation . It also selectively represses the proliferation of cells with constitutive STAT3 activation . Moreover, this compound can inhibit STAT3 phosphorylation, DNA binding, and transactivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain cytokines and tyrosine kinases can induce STAT3 activity, which this compound aims to inhibit . Furthermore, the use of this compound in combination with other treatments, such as tyrosine kinase inhibitors (TKIs), has been shown to increase sensitivity and enhance apoptosis induced by gefitinib . This suggests that the therapeutic context in which this compound is used can significantly impact its effectiveness.

Safety and Hazards

Zukünftige Richtungen

TPCA-1 has shown potential in treating some forms of cancer . It has been used in research to mediate the inflammatory response in animal models of arthritis, chronic periodontitis, and nasal epithelial inflammation . Studies have suggested that this compound may be effective in treating diseases associated with inflammation and uncontrolled cell growth .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-thiophencarboxamid umfasst mehrere Schritte, beginnend mit der Herstellung des Thiophenrings und anschließender Funktionalisierung.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-thiophencarboxamid unter Verwendung ähnlicher Synthesewege mit optimierten Reaktionsbedingungen für eine hohe Ausbeute und Reinheit hochskaliert werden. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Reproduzierbarkeit des Syntheseprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-thiophencarboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol oder ein Amin umwandeln.

Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können eingesetzt werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole oder Amine erzeugt .

Vergleich Mit ähnlichen Verbindungen

2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-thiophencarboxamid ist einzigartig in seiner dualen Hemmung von IKKβ und STAT3, was es von anderen Inhibitoren unterscheidet, die nur einen dieser Wege angreifen. Ähnliche Verbindungen umfassen:

BAY11-7082: Ein Inhibitor von IKKβ, aber nicht von STAT3.

Stattic: Ein selektiver Inhibitor von STAT3, der IKKβ nicht beeinflusst .

Durch das Anvisieren beider Wege bietet 2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-thiophencarboxamid einen umfassenderen Ansatz zur Modulation von Entzündungs- und Krebs-bezogenen Prozessen.

Eigenschaften

IUPAC Name |

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYGKHKXGCPTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432635 | |

| Record name | TPCA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507475-17-4 | |

| Record name | 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPCA-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TPCA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tpca-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TPCA-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

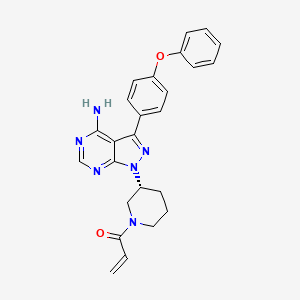

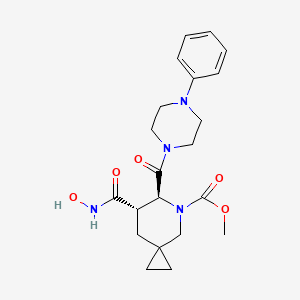

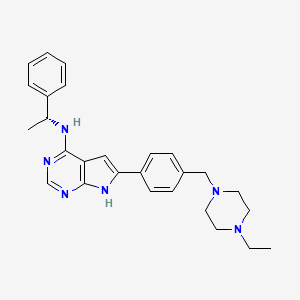

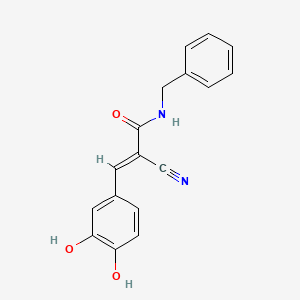

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)